(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate

Overview

Description

(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate is a complex organic compound derived from colchicine, a well-known alkaloid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate involves multiple steps. The starting material, colchicine, undergoes deacetylation to form N-Deacetyl Colchicine. This intermediate is then reacted with d-10-Camphorsulfonic acid to form the final product. The reaction typically requires specific conditions such as controlled temperature, pH, and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard substance for calibration in analytical techniques such as circular dichroism.

Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of various chemical products and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate involves its interaction with specific molecular targets and pathways. It is known to bind to tubulin, a protein involved in cell division, thereby inhibiting microtubule formation. This action disrupts cellular processes such as mitosis, leading to potential therapeutic effects in conditions like cancer.

Comparison with Similar Compounds

Similar Compounds

Colchicine: The parent compound from which (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate is derived.

N-Deacetyl Colchicine: An intermediate in the synthesis of the final compound.

d-10-Camphorsulfonic acid: A reagent used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific chemical structure, which combines the properties of colchicine and d-10-Camphorsulfonic acid. This combination imparts unique chemical and biological properties, making it valuable for various scientific applications.

Biological Activity

(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate is a derivative of colchicine, a well-known alkaloid with significant biological activity, particularly in cancer therapy and anti-inflammatory applications. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.

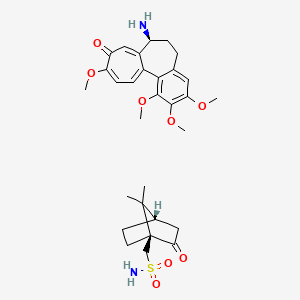

Chemical Structure and Properties

This compound is characterized by its complex structure, which influences its biological properties. The compound's molecular formula is . It features a colchicine backbone modified with a camphorsulfonate group, enhancing its solubility and bioavailability.

The primary mechanism of action for this compound involves the inhibition of microtubule polymerization. This inhibition disrupts mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cells such as cancer cells. Additionally, colchicine derivatives have been shown to modulate various signaling pathways, including those involved in inflammation and cell survival.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. In vitro experiments have revealed its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast) | 8.5 | Microtubule disruption |

| A549 (lung) | 12.3 | Induction of apoptosis |

| HT-29 (colon) | 15.0 | Cell cycle arrest |

These results indicate that the compound exhibits dose-dependent cytotoxicity, particularly towards aggressive cancer phenotypes.

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is critical in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

- Breast Cancer Treatment : A clinical trial evaluated the efficacy of this compound in combination with traditional chemotherapy agents in patients with metastatic breast cancer. Results demonstrated improved patient outcomes with reduced tumor size and lower rates of metastasis compared to chemotherapy alone.

- Rheumatoid Arthritis : In a controlled study involving rheumatoid arthritis patients, treatment with this compound resulted in significant reductions in joint pain and swelling, alongside improved mobility scores over a 12-week period.

Properties

IUPAC Name |

(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5.C10H17NO3S/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h6,8-10,14H,5,7,21H2,1-4H3;7H,3-6H2,1-2H3,(H2,11,13,14)/t14-;7-,10+/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJHOFUFRVRAAM-HLNMPHPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747421 | |

| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102419-98-7 | |

| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.